![molecular formula C30H44O6 B14871209 (6R)-6-[(10S,13R,14R,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B14871209.png)
(6R)-6-[(10S,13R,14R,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (6R)-6-[(10S,13R,14R,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid is a complex organic molecule with significant biological and chemical properties. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-[(10S,13R,14R,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the hydroxy, oxo, and methyl groups through various chemical reactions such as oxidation, reduction, and alkylation. The final steps often involve the formation of the heptanoic acid side chain and the resolution of chiral centers to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as catalytic hydrogenation, high-pressure reactions, and the use of chiral catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often requiring specialized equipment and conditions.
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The oxo groups can be reduced to alcohols.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo groups may produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Medicine
Medically, this compound may have potential therapeutic applications due to its bioactive properties. It is investigated for its role in modulating biochemical pathways and its potential as a drug candidate.
Industry
Industrially, this compound is used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its complex structure makes it a valuable intermediate in various synthetic processes.
Mécanisme D'action
The mechanism of action of (6R)-6-[(10S,13R,14R,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6R)-6-[(10S,13R,14R,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid: This compound shares a similar core structure but may differ in the functional groups attached.
This compound: Another similar compound with variations in the side chain or chiral centers.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These unique features make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C30H44O6 |
|---|---|
Poids moléculaire |
500.7 g/mol |
Nom IUPAC |
(6R)-6-[(10S,13R,14R,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H44O6/c1-16(12-18(31)13-17(2)26(35)36)20-14-24(34)30(7)19-8-9-22-27(3,4)23(33)10-11-28(22,5)25(19)21(32)15-29(20,30)6/h16-17,20,22,24,34H,8-15H2,1-7H3,(H,35,36)/t16-,17?,20-,22?,24?,28+,29-,30-/m1/s1 |
Clé InChI |
XRXBNTYHQXKSAO-WVGLVHINSA-N |
SMILES isomérique |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC([C@@]2([C@@]1(CC(=O)C3=C2CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C)O |
SMILES canonique |
CC(CC(=O)CC(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


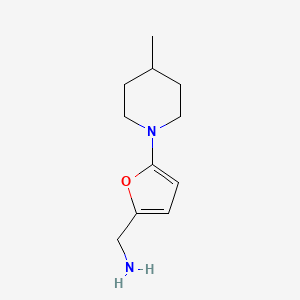
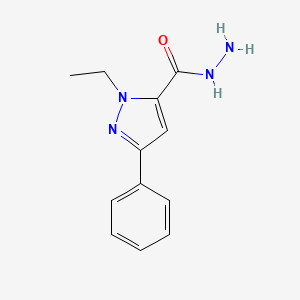
![N-[(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)carbamoyl]-4-methylbenzenesulfonamide](/img/structure/B14871147.png)
![2-(4-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)acetonitrile](/img/structure/B14871154.png)
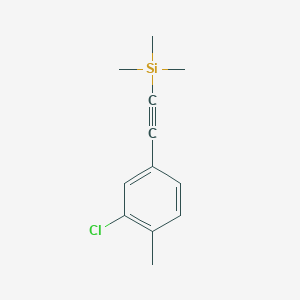
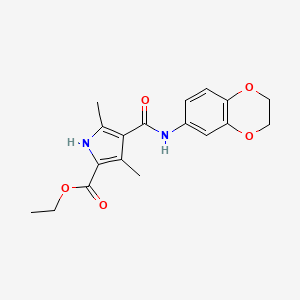
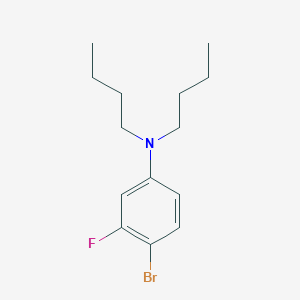
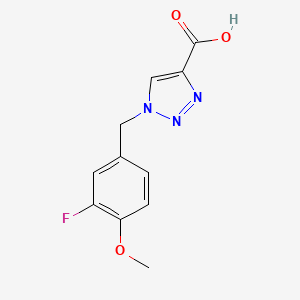
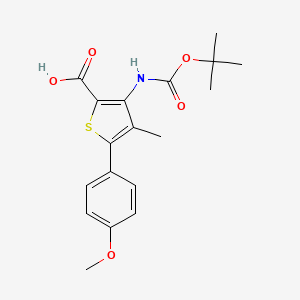
![potassium;[(E)-[2-(1-methoxyindol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14871186.png)
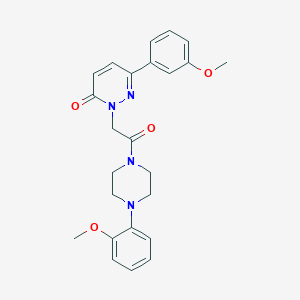


![Imidazo[1,2-a]pyrimidin-2-ylmethyl 4-benzylpiperazine-1-carbodithioate](/img/structure/B14871222.png)
